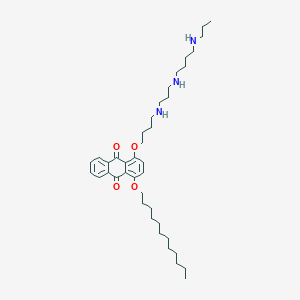
Estradiol undecylate-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol undecylate-13C3 is a labeled form of estradiol undecylate, where three carbon atoms are replaced with the stable isotope carbon-13. This compound is primarily used in scientific research to trace and quantify the behavior of estradiol undecylate in biological systems. Estradiol undecylate itself is an estrogen ester and a long-lasting prodrug of estradiol, a naturally occurring hormone in the human body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of estradiol undecylate-13C3 involves the incorporation of carbon-13 into the undecylate ester of estradiol. This can be achieved through the esterification of estradiol with undecanoic acid labeled with carbon-13. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the isotopic labeling is consistent and accurate. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol undecylate-13C3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and undecanoic acid.
Oxidation: Estradiol can be oxidized to form estrone, another estrogenic compound.
Reduction: Estrone can be reduced back to estradiol under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Estradiol and undecanoic acid.
Oxidation: Estrone.
Reduction: Estradiol (from estrone).
Applications De Recherche Scientifique
Estradiol undecylate-13C3 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of estradiol undecylate in the body.
Metabolic Pathways: Tracing the metabolic pathways of estradiol and its derivatives.
Hormone Replacement Therapy: Researching the efficacy and safety of hormone replacement therapies.
Cancer Research: Investigating the role of estrogens in hormone-dependent cancers such as breast and prostate cancer.
Environmental Studies: Monitoring the presence and effects of estrogens in the environment.
Mécanisme D'action
Estradiol undecylate-13C3, like estradiol undecylate, acts as an estrogen receptor agonist. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the transcription of estrogen-responsive genes, leading to the physiological effects associated with estrogen, such as the regulation of reproductive functions, maintenance of bone density, and modulation of cardiovascular health.
Comparaison Avec Des Composés Similaires
Estradiol undecylate-13C3 can be compared with other estradiol esters, such as:
- Estradiol valerate
- Estradiol cypionate
- Estradiol benzoate
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where understanding the behavior of the compound in the body is crucial.
Similar Compounds
- Estradiol valerate : Another long-acting ester of estradiol used in hormone therapy.
- Estradiol cypionate : A long-acting ester of estradiol with similar applications.
- Estradiol benzoate : A shorter-acting ester of estradiol used in various therapeutic applications.
Propriétés
Formule moléculaire |
C29H44O3 |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1/i13+1,20+1,22+1 |
Clé InChI |
TXHUMRBWIWWBGW-LMIBZJTISA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=[13CH][13C](=[13CH]4)O)C |
SMILES canonique |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



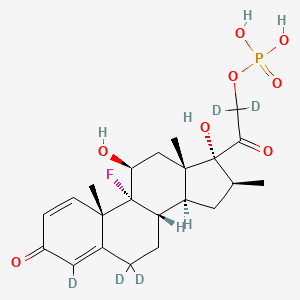
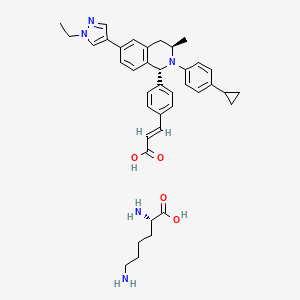
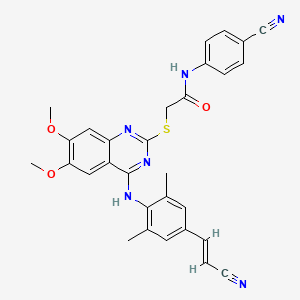
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)

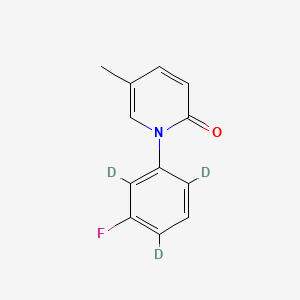
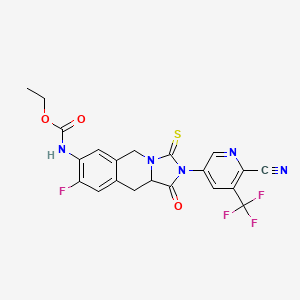
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
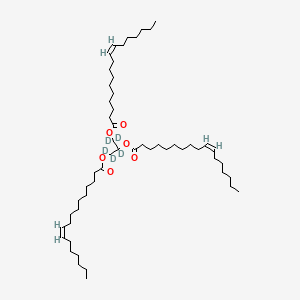
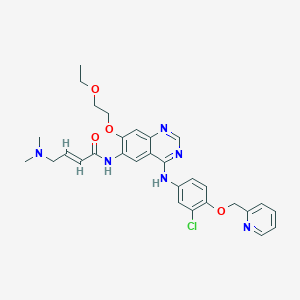
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

